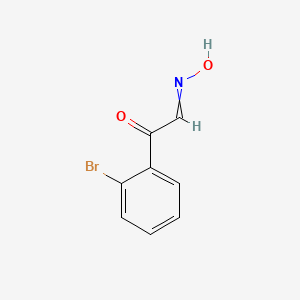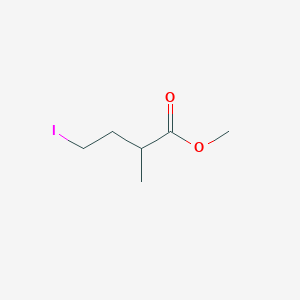
4-Chloro-2,5-difluoro-3-(chlorosulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,5-difluoro-3-(chlorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H2Cl2F2O4S It is a derivative of benzoic acid, characterized by the presence of chloro, difluoro, and chlorosulfonyl groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5-difluoro-3-(chlorosulfonyl)benzoic acid typically involves the chlorosulfonation of 4-Chloro-2,5-difluorobenzoic acid. The reaction is carried out by treating 4-Chloro-2,5-difluorobenzoic acid with chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,5-difluoro-3-(chlorosulfonyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other derivatives using suitable reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products Formed
Substitution: Products include various substituted benzoic acids.
Reduction: Products include sulfonamide derivatives.
Oxidation: Products include sulfonic acids.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,5-difluoro-3-(chlorosulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,5-difluoro-3-(chlorosulfonyl)benzoic acid involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-3-(chlorosulfonyl)benzoic acid
- 3-Chlorosulfonyl-4-fluorobenzoic acid
- 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
Uniqueness
4-Chloro-2,5-difluoro-3-(chlorosulfonyl)benzoic acid is unique due to the presence of both chloro and difluoro groups on the benzene ring, which imparts distinct chemical properties. The combination of these substituents with the chlorosulfonyl group makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C7H2Cl2F2O4S |
|---|---|
Molekulargewicht |
291.06 g/mol |
IUPAC-Name |
4-chloro-3-chlorosulfonyl-2,5-difluorobenzoic acid |
InChI |
InChI=1S/C7H2Cl2F2O4S/c8-4-3(10)1-2(7(12)13)5(11)6(4)16(9,14)15/h1H,(H,12,13) |
InChI-Schlüssel |
AAZIYDTWXBAGLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)Cl)S(=O)(=O)Cl)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13925598.png)
![1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B13925599.png)








![Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester](/img/structure/B13925645.png)

![4-(5-Amino-1H-[1,2,4]triazol-3-ylamino)-N,N-dimethyl-benzenesulfonamide](/img/structure/B13925669.png)

